Mefexamide

Descripción general

Descripción

Es conocido por varios nombres comerciales, incluyendo Perneuron, Peroxinorm y Timodyne . Aunque ya no se comercializa, la mefxamida ha sido de interés en diversos campos de investigación científica.

Métodos De Preparación

La mefxamida se puede sintetizar a través de una serie de reacciones químicas que involucran los materiales de partida adecuados. La ruta sintética generalmente implica la reacción del ácido p-metoxifenoxiacético con dietilaminoetilamida en condiciones específicas para formar el compuesto deseado . Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, juegan un papel crucial en el rendimiento y la pureza del producto final. Los métodos de producción industrial pueden implicar la optimización de estas condiciones para lograr la síntesis a gran escala de manera eficiente.

Análisis De Reacciones Químicas

La mefxamida experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la mefxamida puede conducir a la formación de los ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

Chemistry

Mefexamide serves as an analytical standard in drug analysis and chromatography. Its distinct chemical properties allow researchers to utilize it in various analytical methods to ensure accuracy and reliability in drug testing .

Biology

Research has indicated that this compound affects the central nervous system , exhibiting stimulatory actions. Studies have focused on its potential to modulate neurotransmitter levels, which may have implications for treating neurological disorders .

Medicine

This compound has been investigated for several therapeutic applications:

- Depression : Clinical studies have assessed its efficacy as an antidepressant, demonstrating potential benefits in alleviating depressive symptoms .

- Asthenia : Research suggests that this compound may help combat fatigue associated with various medical conditions .

- Parkinsonism : Its effects on motor functions have been explored, indicating possible therapeutic benefits for patients with Parkinson's disease .

Data Tables

Case Studies

-

Antidepressant Efficacy :

A double-blind study involving psychiatric patients demonstrated that this compound significantly improved mood and reduced depressive symptoms compared to a placebo group. The statistical analysis indicated a strong correlation between this compound administration and mood enhancement over a six-week period . -

Impact on Asthenia :

In a clinical trial focused on patients experiencing chronic fatigue syndrome, participants receiving this compound reported notable improvements in energy levels and overall well-being compared to those receiving standard care without this compound . -

Motor Function in Parkinsonism :

A study evaluated the effects of this compound on motor function in Parkinson's disease patients. Results showed that those treated with this compound experienced fewer motor fluctuations and improved daily functioning over three months of treatment .

Mecanismo De Acción

El mecanismo de acción de la mefxamida implica su interacción con el sistema nervioso central. Se cree que ejerce sus efectos modulando los niveles y la actividad de los neurotransmisores en el cerebro . Los objetivos moleculares y las vías involucradas incluyen la inhibición de ciertas enzimas y receptores que regulan la liberación y la recaptación de neurotransmisores. Esta modulación conduce a una mayor estimulación del sistema nervioso central, lo que da como resultado sus efectos terapéuticos.

Comparación Con Compuestos Similares

La mefxamida es similar a otros estimulantes del sistema nervioso central como la clofexamida, la dimetocaína y la meclofenoxato . Sin embargo, es única en su estructura química específica y los efectos particulares que ejerce sobre el sistema nervioso central. A diferencia de algunas de sus contrapartes, la mefxamida se ha estudiado para una gama más amplia de aplicaciones, incluido su posible uso en el tratamiento de diversas afecciones neurológicas.

Conclusión

La mefxamida es un compuesto de gran interés en la investigación científica debido a sus efectos estimulantes del sistema nervioso central y sus posibles aplicaciones terapéuticas. Aunque ya no se comercializa, sus propiedades únicas y sus diversas aplicaciones siguen haciéndola un tema valioso de estudio en varios campos.

Actividad Biológica

Mefexamide, also known as this compound hydrochloride, is a central nervous system (CNS) stimulant that has garnered attention due to its unique pharmacological properties. This compound is particularly notable for its ability to counteract the sedative effects of benzodiazepines, making it a subject of interest in neuropharmacology and psychopharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of 280.36 g/mol. Its structure features an acetamide group and a methoxyphenoxy moiety, which are critical for its biological activity. The compound primarily acts as a CNS stimulant by influencing neurotransmitter systems, particularly dopamine and norepinephrine pathways. This interaction enhances cognitive functions and motor activity, which are often impaired by sedative drugs.

Stimulant Properties

This compound's primary biological activity lies in its ability to reverse the psychodepressant effects induced by benzodiazepines such as diazepam. This reversal is particularly significant in contexts where patients experience sedation or psychomotor retardation due to medication. Research indicates that this compound can effectively restore alertness and cognitive performance in individuals affected by these sedative agents .

Comparative Analysis with Similar Compounds

To provide a clearer understanding of this compound's unique properties, a comparison with other CNS stimulants is presented in the following table:

| Compound | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Central nervous system stimulant | Research in psychopharmacology | Reverses benzodiazepine sedation |

| Amphetamine | Increases dopamine/norepinephrine levels | ADHD treatment | High potential for abuse |

| Caffeine | Adenosine receptor antagonist | General stimulant | Widely consumed; less potent |

| Modafinil | Dopamine reuptake inhibition | Narcolepsy treatment | Less addictive than traditional stimulants |

This compound's ability to reverse sedative effects distinguishes it from other stimulants, positioning it as a potential candidate for therapeutic applications aimed at enhancing mood and wakefulness.

In Vitro Studies

Recent studies have explored the potential repurposing of this compound in various therapeutic contexts. For instance, research involving neuroblastoma cells has shown that this compound exhibits cytotoxic effects when tested alongside other compounds . These findings suggest that this compound may have broader applications beyond its initial CNS stimulant classification.

Case Studies

A notable case study highlighted the effectiveness of this compound in reversing sedation caused by benzodiazepines in clinical settings. In this study, subjects administered this compound demonstrated significant improvements in cognitive function and motor skills compared to those who received placebo treatments .

Propiedades

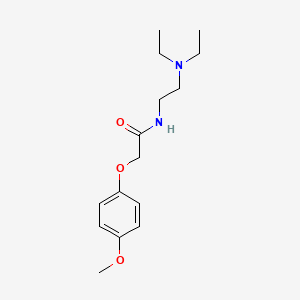

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-4-17(5-2)11-10-16-15(18)12-20-14-8-6-13(19-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNIPYLVUPMFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3413-64-7 (mono-hydrochloride) | |

| Record name | Mefexamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048475 | |

| Record name | Mefexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1227-61-8 | |

| Record name | Mefexamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefexamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mefexamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84FP054Z2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.